molecular formula C26H26N4O2S B12009376 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 539812-50-5

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12009376
CAS No.: 539812-50-5
M. Wt: 458.6 g/mol
InChI Key: INRHJSOUZFUNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-benzyl and 5-phenoxymethyl substitution on the triazole ring and an N-(2,5-dimethylphenyl)acetamide moiety. Its molecular formula is C₂₉H₂₈N₄O₂S (inferred from analogous structures in and ). The benzyl and phenoxymethyl groups contribute to steric bulk and lipophilicity, while the 2,5-dimethylphenyl acetamide group may influence solubility and receptor-binding interactions. Structural confirmation for such compounds typically relies on 1H/13C-NMR, IR spectroscopy, and elemental analysis (). While direct biological data for this compound are absent in the provided evidence, structurally related derivatives exhibit anti-inflammatory and anti-exudative activities ().

Properties

CAS No.

539812-50-5

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C26H26N4O2S/c1-19-13-14-20(2)23(15-19)27-25(31)18-33-26-29-28-24(17-32-22-11-7-4-8-12-22)30(26)16-21-9-5-3-6-10-21/h3-15H,16-18H2,1-2H3,(H,27,31)

InChI Key

INRHJSOUZFUNRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from the appropriate triazole precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives .

Scientific Research Applications

Structural Characteristics

The molecular formula for this compound is C26H26N4O2SC_{26}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 458.57 g/mol. The presence of the triazole ring and sulfur atom is significant in determining the compound's reactivity and biological interactions.

Case Studies

Several studies have highlighted the potential applications of triazole derivatives:

  • Anticancer Studies :
    • A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Triazole derivatives were among the promising candidates due to their ability to inhibit tumor growth effectively .
  • Antimicrobial Research :
    • Research on mercapto-substituted 1,2,4-triazoles has shown that these compounds possess significant antimicrobial activity against various pathogens. The mechanism often involves interference with metabolic enzymes critical for microbial survival .
  • Pharmacological Profiling :
    • A comprehensive pharmacological profiling of related triazole compounds revealed their potential as effective agents against conditions like epilepsy and other neurological disorders due to their ability to modulate neurotransmitter systems .

Mechanism of Action

The mechanism of action of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The sulfanyl group may also play a role in modulating the compound’s activity by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Physicochemical Properties: The 4-benzyl and 5-phenoxymethyl groups in the target compound enhance steric bulk compared to simpler analogs like 6c (), which has an allyl group. This likely increases melting points and crystallinity, though direct data are lacking.

Biological Activity Trends: Nitro groups (e.g., in Compound 15) correlate with anti-inflammatory activity but may reduce metabolic stability (). Phenoxymethyl and benzyl substituents (as in the target compound) are associated with enhanced membrane permeability in related triazole derivatives ().

Synthetic Efficiency :

  • Yields for triazole acetamides vary widely (45–83%), influenced by substituent complexity. The target compound’s synthesis would likely require optimization due to its bulky groups ().

Research Findings and Limitations

  • Spectroscopic Confirmation : Similar compounds were validated via IR peaks for C=O (1669 cm⁻¹), C-S (681 cm⁻¹), and N-H (3243 cm⁻¹) (), which are critical for confirming the target compound’s structure.
  • Gaps in Data: No direct melting point, yield, or bioactivity data exist for the target compound. Extrapolations are based on structural analogs.
  • Theoretical Predictions : The 2,5-dimethylphenyl group may reduce cytotoxicity compared to chlorinated or nitrated derivatives ().

Biological Activity

The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule that belongs to the triazole family. Its complex structure, featuring a triazole ring and various functional groups, suggests significant potential for biological activity, particularly in medicinal chemistry. This article aims to explore the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H26N4O3S
  • Molecular Weight : Approximately 458.57 g/mol

The compound's structure includes a triazole ring, a benzyl group, and a phenoxymethyl moiety, which contribute to its reactivity and interaction with biological targets. The presence of sulfur in the sulfanyl group may facilitate redox reactions and coordination with metal ions, enhancing its biological interactions.

Antimicrobial Activity

Research has indicated that compounds within the triazole family exhibit notable antimicrobial properties. The specific compound under investigation has shown promising results against various bacterial strains. The following table summarizes antimicrobial activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-(3-amino-1,2,4-triazol-4-yl)-2-(4-chlorophenyl)ethanoneTriazole ring with amino substitutionAntifungal
2-{[4-benzyl-5-(phenoxymethyl)-1H-pyrazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamidePyrazole instead of triazoleAnticancer
2-{[5-benzoylthio]-1H-pyrazol-3-yloxy}acetateContains a pyrazole and ether linkageAntimicrobial

These compounds illustrate the diverse biological activities that may be associated with modifications to the triazole structure.

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, research on related thiosemicarbazones demonstrated strong cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at low concentrations (nanomolar range) . The mechanism of action often involves oxidative stress leading to apoptotic cell death.

Case Studies

  • In Vitro Studies : A study evaluating the effects of various triazole derivatives on cancer cell lines reported that compounds similar to This compound exhibited IC50 values in the low micromolar range against breast cancer cells . This indicates significant potential for further development as anticancer agents.
  • Mechanism of Action : The presence of the triazole ring is crucial for its interaction with biological targets. Research suggests that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazole-thiol intermediate. For example:

  • Step 1 : Reacting a benzyl-substituted hydrazide with iso-thiocyanate derivatives under reflux in ethanol, followed by cyclization with NaOH to form the triazole-thiol core .
  • Step 2 : Thiol-alkylation using 2-chloroacetonitrile or similar reagents in DMF/NaOH to introduce the sulfanyl-acetamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) ensures high purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and electronic environments, particularly for distinguishing triazole protons and aromatic groups .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650–1700 cm1^{-1}, S-H absence post-alkylation) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC50_{50} calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods optimize synthesis or activity prediction?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing reaction conditions (e.g., solvent choice, temperature) .
  • Molecular Docking : Virtual screening against protein targets (e.g., EGFR, tubulin) identifies potential binding modes, guiding SAR studies .
  • Machine Learning : Training models on existing triazole derivative data to predict bioactivity or synthetic yields .

Q. How to resolve contradictions in reported biological activities?

  • Systematic SAR Studies : Compare analogs with varying substituents (e.g., benzyl vs. furan groups) to isolate structural contributors to activity .
  • Meta-Analysis : Statistically evaluate published datasets to identify confounding variables (e.g., assay protocols, cell line heterogeneity) .
  • Target Validation : Use CRISPR/Cas9 knockouts or RNAi to confirm target specificity in observed bioactivity .

Q. What experimental design strategies improve reaction optimization?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to assess interactions between variables (temperature, solvent polarity, catalyst loading) and maximize yield .
  • High-Throughput Screening : Robotic liquid handlers test hundreds of reaction conditions in parallel, accelerating parameter optimization .

Q. How does the sulfur atom in the sulfanyl group influence reactivity?

  • Nucleophilic Substitution : The thiolate intermediate participates in SN_N2 reactions with alkyl halides, enabling modular derivatization .
  • Redox Sensitivity : Sulfur’s oxidation state (e.g., sulfoxide/sulfone formation under oxidative conditions) can alter bioactivity; monitor via TLC or HPLC .

Methodological Notes

  • Key Citations : Relied on PubChem, peer-reviewed journals, and computational methodologies for reproducibility .
  • Data Tables : Example reaction yields and characterization data can be tabulated for cross-study comparisons (e.g., % yield vs. solvent polarity, NMR shifts by substituent).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.